molecular formula C7H5N3O3 B2424390 5-Bromo-3,4-dimethylpyridin-2(1H)-one CAS No. 197367-83-2

5-Bromo-3,4-dimethylpyridin-2(1H)-one

Cat. No. B2424390
Key on ui cas rn: 197367-83-2
M. Wt: 179.135
InChI Key: ICXUDYBETZLXDY-UHFFFAOYSA-N
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Patent
US09115114B2

Procedure details

To a solution of 5-bromo-3,4-dimethyl-1H-pyridin-2-one (402.0 mg, 2.0 mmol) in anhydrous THF (20 mL) was added NaH (96.0 mg, 2.4 mmol). The resulting mixture was stirred at 0° C. for 30 min. Methyl iodide (568.0 mg, 4.0 mmol) was added and the reaction was stirred at 32° C. for 3 h. Then, saturated aqueous NH4Cl (100 mL) was added and the mixture extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel (PE:EA=10:1 to 2:1) to give the title compound (350.0 mg, 80%) as a white solid. 1H NMR (CDCl3, 400 MHz) δ 7.38 (s, 1H), 3.52 (s, 3H), 2.27 (s, 3H), 2.20 (s, 3H). LCMS (M+H)+ 216.
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH3:9])[C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].[CH3:13]I.[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH3:9])[C:5](=[O:8])[N:6]([CH3:13])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
402 mg
Type
reactant
Smiles
BrC=1C(=C(C(NC1)=O)C)C
Name
Quantity
96 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
568 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 32° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (PE:EA=10:1 to 2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(C(N(C1)C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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